![molecular formula C21H19NO3 B11829185 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate CAS No. 853317-77-8](/img/structure/B11829185.png)
4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
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Overview
Description
4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a chemical compound with the molecular formula C21H19NO3 and a molecular weight of 333.39 g/mol . This compound is part of the acridine family, known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate typically involves the reaction of 4-methoxyphenylamine with 1,2,3,4-tetrahydro-9-acridinecarboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents (methyl iodide, ethyl bromide) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to DNA: Intercalating into DNA strands, disrupting replication and transcription processes.
Inhibiting Enzymes: Inhibiting key enzymes involved in cellular processes, such as topoisomerases and kinases.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxamide
- 3,4-Dimethylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
- 4-Tert-butylphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
- N-(4-Ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
Uniqueness
4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is unique due to its specific methoxy substitution on the phenyl ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
4-Methoxyphenyl 1,2,3,4-tetrahydro-9-acridinecarboxylate (CAS No. 853317-77-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19NO3
- Molecular Weight : 333.39 g/mol
- Structural Characteristics : The compound features a methoxy group attached to a phenyl ring and is part of the acridine family, which is known for various biological activities.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological effects:
Antioxidant Activity
Studies have shown that compounds within the acridine family often possess antioxidant properties. The presence of methoxy groups can enhance electron donation capabilities, providing protection against oxidative stress in cellular systems.
Antimicrobial Properties
Preliminary investigations suggest that this compound may exhibit antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymes.
Anticancer Potential
Emerging research indicates that derivatives of acridine can induce apoptosis in cancer cells. The specific pathways involved may include the activation of caspases and modulation of Bcl-2 family proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Interaction with DNA : Acridine derivatives are known to intercalate into DNA, potentially leading to mutagenic effects or apoptosis in rapidly dividing cells.
- Modulation of Cell Signaling Pathways : It may influence various signaling pathways that regulate cell proliferation and survival.
Case Studies
Several studies have explored the biological effects of related acridine compounds, providing insights into potential applications:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that acridine derivatives showed significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the role of methoxy substitutions in enhancing activity .
- Antimicrobial Research : In a comparative analysis published in Pharmaceutical Biology, researchers evaluated various acridine derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications at the phenyl position significantly improved antimicrobial potency .
Data Summary Table
Properties
CAS No. |
853317-77-8 |
---|---|
Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(4-methoxyphenyl) 1,2,3,4-tetrahydroacridine-9-carboxylate |
InChI |
InChI=1S/C21H19NO3/c1-24-14-10-12-15(13-11-14)25-21(23)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2,4,6,8,10-13H,3,5,7,9H2,1H3 |
InChI Key |
OUIVKIQBHIWWGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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